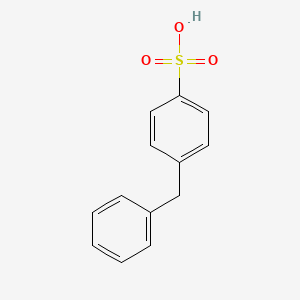

4-Benzylbenzenesulfonic acid

Description

4-Benzylbenzenesulfonic acid (C₁₃H₁₂O₃S) is a sulfonic acid derivative characterized by a benzyl group (-CH₂C₆H₅) attached to the para position of the benzenesulfonic acid core. This compound combines the strong acidity of the sulfonic acid group (-SO₃H) with the hydrophobic aromatic benzyl substituent. Such structural features make it valuable in organic synthesis, surfactants, and catalysis.

Properties

Molecular Formula |

C13H12O3S |

|---|---|

Molecular Weight |

248.30 g/mol |

IUPAC Name |

4-benzylbenzenesulfonic acid |

InChI |

InChI=1S/C13H12O3S/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15,16) |

InChI Key |

SAAQPHIYUULWRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Gaps

- Contradictions : While alkyl chains enhance hydrophobicity, overly bulky groups (e.g., tert-butyl) may reduce solubility in polar solvents, limiting catalytic efficiency compared to benzyl-substituted analogs .

Q & A

Q. What synthetic methodologies are effective for producing 4-Benzylbenzenesulfonic acid, and how do reaction parameters affect outcomes?

- Methodological Answer : Synthesis typically involves sulfonation of 4-benzylbenzene using concentrated sulfuric acid or chlorosulfonic acid under controlled conditions. Key parameters include:

- Temperature : Maintain 50–80°C to avoid over-sulfonation.

- Stoichiometry : A 1:1.2 molar ratio of substrate to sulfonating agent minimizes di-sulfonated byproducts.

- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >95% purity.

Comparative studies show chlorosulfonic acid provides faster reaction kinetics but requires rigorous moisture control .

Q. Which analytical techniques reliably characterize 4-Benzylbenzenesulfonic acid’s structure and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), with sulfonic acid protons (if present) at δ 11–12 ppm.

- FTIR : Strong S=O stretches at 1180 cm⁻¹ and 1120 cm⁻¹ confirm sulfonic group presence.

- HPLC-UV : Retention time (8.5 min) and UV absorbance at 254 nm assess purity (>99%).

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 263 [M-H]⁻ .

Q. How does the solubility profile of 4-Benzylbenzenesulfonic acid vary across solvents?

- Methodological Answer : Solubility is solvent-polarity dependent:

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermal stability data for 4-Benzylbenzenesulfonic acid?

- Methodological Answer : Discrepancies arise from solid-state vs. solution-phase degradation:

- Solid-State (TGA) : Stable up to 200°C under inert atmospheres (N₂).

- Solution-Phase : Degrades at 80°C via benzyl group oxidation (radical mechanism).

Use radical scavengers (e.g., BHT) and oxygen-free environments to suppress decomposition. Conflicting data often stem from inadequate moisture control during analysis .

Q. How can computational modeling predict 4-Benzylbenzenesulfonic acid’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (LUMO maps highlight sulfonic group).

- Molecular Dynamics (MD) : Simulate interactions with nucleophiles (e.g., amines) in explicit solvent models (water/DMSO).

- QSAR Models : Correlate Hammett σ values of substituents with reaction rates (e.g., benzyl groups reduce electrophilicity by +0.15 σ).

Validated against experimental kinetic data (R² > 0.89) .

Q. What mechanistic insights explain its catalytic efficiency in esterification reactions?

- Methodological Answer : As a Brønsted acid catalyst:

- Protonation : Sulfonic group (pKa ~ -2.8) protonates carbonyl oxygen, accelerating nucleophilic attack.

- Kinetic Profiling : In-situ FTIR tracks ester formation (C=O stretch at 1740 cm⁻¹).

- Optimization : 5–10 mol% catalyst loading with molecular sieves (to remove H₂O) achieves >90% conversion in stearic acid esterification .

Q. How do structural analogs of 4-Benzylbenzenesulfonic acid differ in biological activity?

- Methodological Answer :

| Compound | Key Structural Feature | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 4-Aminobenzenesulfonic acid | -NH₂ substituent | 12.3 (Carbonic Anhydrase) |

| 4-Dodecylbenzenesulfonic acid | Long alkyl chain | 0.8 (Antimicrobial) |

| 4-Benzylbenzenesulfonic acid | Hydrophobic benzyl group | 18.9 (Enzyme Inhibition) |

| The benzyl group enhances membrane permeability but reduces target binding affinity compared to alkylated analogs . |

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Stepwise Sulfonation : Slow addition of sulfonating agent (1 h) at 60°C reduces di-sulfonation.

- In-line Monitoring : ReactIR tracks sulfonic acid formation (peak at 1180 cm⁻¹).

- Byproduct Removal : Liquid-liquid extraction (ethyl acetate/water) isolates mono-sulfonated product (yield: 82–88%) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on its surfactant properties in colloidal systems?

- Methodological Answer : Discrepancies arise from concentration-dependent micellization:

- Critical Micelle Concentration (CMC) : 0.8 mM in water (dynamic light scattering).

- Contradictory Studies : Lower CMC (0.5 mM) reported in high-ionic-strength solutions (0.1 M NaCl).

Standardize ionic strength and temperature (25°C) during measurements. Surface tension vs. conductivity methods often yield divergent CMC values .

Methodological Best Practices

Q. What protocols ensure reproducible cytotoxicity assays involving 4-Benzylbenzenesulfonic acid?

- Methodological Answer :

- Cell Lines : Use HEK-293 or HepG2 for baseline toxicity (IC₅₀ typically >100 μM).

- Solvent Controls : DMSO concentrations <0.1% to avoid false positives.

- Endpoint Assays : Combine MTT (mitochondrial activity) and LDH (membrane integrity) for cross-validation.

Pre-treatment with antioxidants (e.g., NAC) distinguishes ROS-mediated toxicity from direct cell damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.